Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-
Overview
Description
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is a polychlorinated dibenzo-p-dioxin (PCDD) compound. It is a colorless to white crystalline solid with the chemical formula C12H4Cl4O2 and a molecular weight of 321.96 g/mol . This compound is known for its high toxicity and persistence in the environment, making it a significant subject of study in environmental chemistry and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and environmental persistence. it can be produced as a byproduct in the manufacture of certain herbicides and pesticides, as well as during the combustion of organic materials containing chlorine .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as zinc dust for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chlorinated and less chlorinated dibenzo-p-dioxins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- has several scientific research applications:
Environmental Chemistry: It is used as a standard for environmental testing and research to study the impact of polychlorinated dibenzo-p-dioxins in the environment.
Analytical Chemistry: It serves as a reference compound in analytical methods such as gas chromatography and mass spectrometry for the detection and quantification of dioxins in environmental samples.
Mechanism of Action
The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR) present in cells. Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other toxic effects such as disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): This is another highly toxic PCDD compound with similar chemical properties and environmental persistence.
1,2,3,4-Tetrachlorodibenzo-p-dioxin: Similar in structure but differs in the position of chlorine atoms.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is unique due to its specific chlorination pattern and its use as a labeled compound in scientific research. The presence of the 13C12 isotope makes it particularly useful in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
2,3,7,8-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFODBRKLSHSI-WCGVKTIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227332 | |
Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76523-40-5 | |
Record name | 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin-13C12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76523-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076523405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76523-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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